2-Methyl-3-pyridyl 2-cyanoethyl ketone
Description
2-Methyl-3-pyridyl 2-cyanoethyl ketone is a specialized pyridine-substituted ketone featuring a methyl group at the 2-position of the pyridine ring and a 2-cyanoethyl ketone moiety. This compound serves as a critical intermediate in the synthesis of nicotine-related alkaloids, such as 2-methylnornicotine and 2-methylanabasine, via reductive cyclization . Its structural uniqueness—combining a pyridyl backbone with electron-withdrawing cyano and ketone groups—confers distinct reactivity in organic transformations, particularly in nucleophilic additions and cyclization reactions.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-methylpyridin-3-yl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H10N2O/c1-8-9(4-3-7-12-8)10(13)5-2-6-11/h3-4,7H,2,5H2,1H3 |
InChI Key |
AJCBVBSUGQKYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-methyl-3-pyridyl 2-cyanoethyl ketone with analogous pyridyl ketones and cyanoalkyl derivatives:
Key Observations:
- Cyanoalkyl Chain Length: The 2-cyanoethyl group in this compound enables efficient cyclization to six-membered nicotine analogs, while the 3-cyanopropyl chain in compound 15d facilitates seven-membered ring formation (e.g., 2-methylanabasine) .
- Methyl Substituent: The 2-methyl group on the pyridine ring enhances steric hindrance, directing regioselectivity in reactions compared to unsubstituted analogs like 3-pyridyl 2-cyanoethyl ketone.
- Stability: The 2-cyanoethyl group exhibits stability under mildly acidic conditions (e.g., Et₃N·3HF in THF), making it advantageous in multi-step syntheses where other protecting groups (e.g., TBS) require removal .
Reactivity in Reductive Cyclization
Reductive cyclization studies reveal stark differences among analogs:
- This compound yields 2-methylnornicotine (36% yield) under hydrogenation with Raney nickel in ammonia-saturated ethanol .
- 3-Pyridyl 2-cyanoethyl ketone forms nornicotine under similar conditions but requires precise control of ammonia concentration to avoid side reactions.
- 3-Acetylpyridine lacks the cyano group, rendering it ineffective for cyclization into nicotine analogs but useful in simpler condensations .
Research Findings and Implications
- Diastereomeric Purity: The "dimer coupling approach" using 2-cyanoethyl-protected phosphoramidites achieves >99% diastereomeric purity in siRNA synthesis, underscoring the group’s stability and compatibility with sensitive reagents .
- Spectroscopic Differentiation: 31P-NMR and degradation studies (e.g., SVPD/PDII) confirm stereochemical assignments in cyanoethyl-containing intermediates, a feature absent in acetylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
